molecular formula C21H26N2O2 B244857 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Cat. No. B244857
M. Wt: 338.4 g/mol
InChI Key: GWQPCKYDRCLZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, also known as IMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been studied for its ability to target specific biological pathways in the body.

Mechanism of Action

The mechanism of action of 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves its ability to target specific biological pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This inhibition leads to a reduction in inflammation, tumor growth, and other pathological processes.
Biochemical and Physiological Effects:
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been shown to have significant biochemical and physiological effects on the body. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide in lab experiments is its ability to selectively target specific biological pathways. This allows researchers to study the effects of the compound on specific diseases and processes. However, one of the limitations of using 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. One area of research is the development of new derivatives of the compound that may have improved therapeutic properties. Another area of research is the study of the compound's effects on different types of cancer and neurological disorders. Additionally, the use of 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide in combination with other drugs or therapies is an area of interest for future research.

Synthesis Methods

The synthesis of 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide involves a multi-step process that includes the reaction of 4-(morpholin-4-ylmethyl)aniline with isobutyryl chloride, followed by the reaction with 4-isopropylbenzoic acid. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its effects on the central nervous system and has shown promising results as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C21H26N2O2/c1-16(2)18-5-7-19(8-6-18)21(24)22-20-9-3-17(4-10-20)15-23-11-13-25-14-12-23/h3-10,16H,11-15H2,1-2H3,(H,22,24)

InChI Key

GWQPCKYDRCLZGF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.